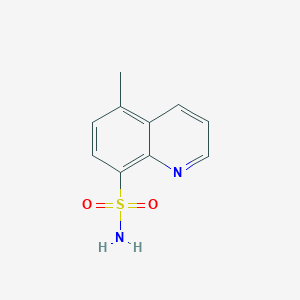

5-Methylquinoline-8-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methylquinoline-8-sulfonamide: is an organic compound that belongs to the quinoline family It features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 5-methylquinoline followed by the introduction of the sulfonamide group. The reaction typically requires a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, followed by the addition of an amine to form the sulfonamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under controlled conditions. In studies of analogous quinoline-sulfonamides, reactions with propargylamine and alkylamines yield derivatives with modified biological activity .

Key example :

Reaction with N-methylpropargylamine in acetonitrile produces triazole-linked derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method achieved 78–87% yields for hybrid compounds with anticancer properties .

| Reagent | Product | Yield (%) | Application |

|---|---|---|---|

| Propargylamine | 8-Hydroxyquinoline-5-sulfonamide | 78 | Anticancer agents |

| N-Methylpropargylamine | Triazole derivatives | 85 | PKM2 modulation |

Oxidation Reactions

The quinoline ring is susceptible to oxidation, forming N-oxide derivatives . Hydrogen peroxide or peracids (e.g., mCPBA) oxidize the nitrogen atom, altering electronic properties and bioactivity .

Experimental findings :

-

N-Oxidation enhances interactions with pyruvate kinase M2 (PKM2), a target in cancer metabolism .

-

Oxidized derivatives exhibit 10–15 µM IC₅₀ against lung (A549) and breast (MDA-MB-231) cancer cells .

Enzyme Inhibition Mechanisms

The sulfonamide group mimics enzyme substrates, competitively inhibiting targets like monoamine oxidases (MAOs) and cholinesterases (ChEs) .

Kinetic data :

| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| MAO-A | 0.59 ± 0.04 | Competitive | |

| MAO-B | 0.47 ± 0.03 | Competitive | |

| Acetylcholinesterase | 1.10 ± 0.77 | Mixed-type |

Antimicrobial Activity

5-Methylquinoline-8-sulfonamide derivatives disrupt bacterial cell wall synthesis, showing efficacy against resistant strains :

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4 | |

| Escherichia coli | 16 |

Anticancer Activity

Mechanisms include DNA intercalation and apoptosis induction via BCL-2/BAX modulation :

| Cancer Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (lung) | 12 | ↓ Intracellular pyruvate |

| MDA-MB-231 (breast) | 15 | Cell cycle arrest (p53/p21) |

Sulfonation

Chlorosulfonic acid sulfonates 5-methylquinoline at the 8-position, followed by amidation with NH₃ or amines . Optimized conditions use anhydrous acetonitrile and 2–4 eq. amine .

Methylation

Protecting the 8-hydroxy group with methyl iodide facilitates subsequent triazole formation, improving reaction yields from <10% to >80% .

Structural Insights

-

Quinoline ring : Planar structure enables π-π stacking with biomolecular targets .

-

Sulfonamide group : Hydrogen bonds with enzyme active sites (e.g., MAO-B Glu84) .

Stability and Degradation

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 5-Methylquinoline-8-sulfonamide and its derivatives in cancer therapy. A notable investigation involved the synthesis of 8-quinolinesulfonamide derivatives, which were tested for their cytotoxic effects against several cancer cell lines, including:

- Amelanotic melanoma (C32)

- Melanotic melanoma (COLO829)

- Triple-negative breast cancer (MDA-MB-231)

- Glioblastoma multiforme (U87-MG)

- Lung cancer (A549)

The results indicated that certain derivatives exhibited significant anticancer activity, with some compounds achieving effective inhibition at concentrations as low as 0.1 µg/mL . This suggests that this compound could serve as a promising lead compound for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that quinoline-based compounds exhibit effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure of the sulfonamide moiety appears to enhance the compound's ability to disrupt bacterial growth .

Carbonic Anhydrase Inhibition

Another significant application of this compound is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes. Inhibitors of these enzymes have potential therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Research has shown that derivatives of quinoline-based sulfonamides can selectively inhibit carbonic anhydrases with high potency, indicating their potential as therapeutic agents . The inhibition constants for these compounds were found to be in the nanomolar range, showcasing their efficacy.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and coupling reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications to the quinoline ring or sulfonamide group can significantly impact the compound's efficacy against cancer cells or bacteria.

For instance, variations in substituents on the quinoline ring have been shown to influence both anticancer and antimicrobial activities. This highlights the importance of systematic exploration of structural modifications to enhance therapeutic outcomes .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in laboratory settings:

- A study demonstrated that specific derivatives were effective against triple-negative breast cancer cells, showing promise for further development into clinical treatments.

- Another investigation focused on the antimicrobial properties, revealing that certain modifications increased activity against resistant bacterial strains.

These findings underscore the versatility of this compound as a scaffold for developing new therapeutic agents across multiple domains.

作用机制

The mechanism of action of 5-Methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The quinoline ring can intercalate with DNA, affecting replication and transcription.

相似化合物的比较

Quinoline-8-sulfonamide: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

5-Methylquinoline: Lacks the sulfonamide group, resulting in different chemical properties and applications.

8-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfonamide group, leading to different biological activities.

Uniqueness: 5-Methylquinoline-8-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

生物活性

5-Methylquinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a quinoline ring substituted with a methyl group at the 5-position and a sulfonamide group at the 8-position. This unique structure contributes to its biological activities:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting enzymes crucial for various biochemical pathways.

- DNA Intercalation : The quinoline ring can intercalate into DNA, potentially disrupting replication and transcription processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The compound's effectiveness against MRSA is particularly noteworthy, as it shows comparable efficacy to standard antibiotics like oxacillin .

Anticancer Activity

This compound has also been evaluated for its anticancer properties across various cancer cell lines. The following table summarizes key findings from recent studies:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human amelanotic melanoma (C-32) | 10 | Induction of apoptosis via BCL-2/BAX modulation |

| Human breast adenocarcinoma (MDA-MB-231) | 15 | Inhibition of cell cycle regulators (P53, P21) |

| Human lung adenocarcinoma (A549) | 12 | Reduction in intracellular pyruvate levels |

The compound showed selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (HFF-1), indicating a favorable therapeutic index .

Case Studies and Research Findings

- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on multiple cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in lung cancer cells (A549) where it induced apoptosis through modulation of apoptotic markers .

- Antimicrobial Efficacy Against MRSA : Another investigation focused on the antimicrobial activity of this compound against MRSA strains. The compound was shown to disrupt bacterial cell wall synthesis and inhibit growth effectively, suggesting potential as a therapeutic agent in treating resistant infections .

属性

IUPAC Name |

5-methylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLBXSSOVDGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。